REACTION_CXSMILES
|
CO[C:3](=NO)[C:4]1[C:5]2[C:6](C=O)=[CH:7][NH:8][C:9]=2[CH:10]=[CH:11][CH:12]=1.[H][H].C[O:20]C(C1C2C(CN)=CNC=2C=CC=1)=O.[OH-].[Na+]>C(O)(=O)C.O.[Pt]=O>[CH2:3]1[C:4]2[C:5]([C:9](=[O:20])[CH:10]=[CH:11][CH:12]=2)=[CH:6][CH:7]=[N:8]1 |f:3.4|
|
Name
|
3-formylindole -4 -carboxylic acid methyl ester oxime
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
COC(C=1C=2C(=CNC2C=CC1)C=O)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=2C(=CNC2C=CC1)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Removal of the catalyst and concentration of the solution
|
Type
|
CUSTOM
|
Details
|
affords an oily residue [
|
Type
|
CUSTOM
|
Details
|
The solid is collected
|
Type
|
CUSTOM
|
Details
|
triturated with 30% acetone in benzene
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1N=CC=C2C(C=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |